molecular formula C26H23ClN2O2 B10931271 4-chloro-1-(4-ethenylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

4-chloro-1-(4-ethenylbenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10931271
M. Wt: 430.9 g/mol
InChI Key: PCRMIRLPFCSYJG-UHFFFAOYSA-N
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Description

3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-vinylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-chloro-3-(3-methoxyphenyl)-1-(4-vinylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the chlorophenyl, methoxyphenyl, and vinylbenzyl groups through various substitution reactions. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.

    Vinylbenzyl Group Addition: This step involves the use of a vinylbenzyl halide in the presence of a base to facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-vinylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The vinyl group can be hydrogenated to an ethyl group using a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 3-[4-chloro-3-(3-hydroxyphenyl)-1-(4-vinylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether.

    Reduction: Formation of 3-[4-chloro-3-(3-methoxyphenyl)-1-(4-ethylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-vinylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.

    Material Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Employed as a probe to study biological pathways and interactions due to its complex structure.

Mechanism of Action

The mechanism of action of 3-[4-chloro-3-(3-methoxyphenyl)-1-(4-vinylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Chlorophenylboronic acid

Uniqueness

3-[4-Chloro-3-(3-methoxyphenyl)-1-(4-vinylbenzyl)-1H-pyrazol-5-yl]phenyl methyl ether is unique due to its combination of a pyrazole core with diverse functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications compared to simpler analogs like 3-methoxyphenylboronic acid or 3-chlorophenylboronic acid .

Properties

Molecular Formula

C26H23ClN2O2

Molecular Weight

430.9 g/mol

IUPAC Name

4-chloro-1-[(4-ethenylphenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H23ClN2O2/c1-4-18-11-13-19(14-12-18)17-29-26(21-8-6-10-23(16-21)31-3)24(27)25(28-29)20-7-5-9-22(15-20)30-2/h4-16H,1,17H2,2-3H3

InChI Key

PCRMIRLPFCSYJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C=C)C4=CC(=CC=C4)OC)Cl

Origin of Product

United States

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